1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene
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Overview
Description
1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to a methylene bridge linking two benzene rings. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene typically involves the reaction of 2-(methylselanyl)benzaldehyde with benzene in the presence of a catalyst. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the methylene bridge between the benzene rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the methylselanyl group to a selenol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylselanyl group can yield selenoxide derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene exerts its effects involves interactions with molecular targets and pathways. The methylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules, potentially modulating their activity.
Comparison with Similar Compounds
1,1’-{[2-(Methylthio)phenyl]methylene}dibenzene: Similar structure but with a methylthio group instead of a methylselanyl group.
1,1’-{[2-(Methylsulfinyl)phenyl]methylene}dibenzene: Contains a methylsulfinyl group, which is an oxidized form of the methylthio group.
1,1’-{[2-(Methylsulfonyl)phenyl]methylene}dibenzene: Contains a methylsulfonyl group, which is a further oxidized form of the methylthio group.
Uniqueness: 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to its sulfur analogs. The selenium atom in the methylselanyl group can participate in unique redox reactions and interactions, making this compound particularly interesting for research in redox biology and material science.
Properties
CAS No. |
88048-92-4 |
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Molecular Formula |
C20H18Se |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-benzhydryl-2-methylselanylbenzene |
InChI |
InChI=1S/C20H18Se/c1-21-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |
InChI Key |
RBNJLHKDRMFFIF-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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